molecular formula C8H6INO B6234428 2-(3-hydroxy-4-iodophenyl)acetonitrile CAS No. 2353805-31-7

2-(3-hydroxy-4-iodophenyl)acetonitrile

Cat. No. B6234428
CAS RN: 2353805-31-7
M. Wt: 259
InChI Key:
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Description

2-(3-hydroxy-4-iodophenyl)acetonitrile (2-HIPA) is an organic compound that is commonly used in scientific research. It is a colorless solid that is soluble in water and has a melting point of about 140°C. 2-HIPA is a useful reagent in organic synthesis, particularly for the preparation of a variety of compounds in the laboratory. It is also used as a catalyst in polymerization reactions and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

2-(3-hydroxy-4-iodophenyl)acetonitrile is a nucleophilic compound that can react with a variety of compounds. It can act as a nucleophile in the reaction of aldehydes and ketones, in addition to other reactions. It is also used as a catalyst in polymerization reactions and as an intermediate in the production of pharmaceuticals.
Biochemical and Physiological Effects
2-(3-hydroxy-4-iodophenyl)acetonitrile is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other living organisms.

Advantages and Limitations for Lab Experiments

2-(3-hydroxy-4-iodophenyl)acetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a stable compound, with a melting point of about 140°C, and it is soluble in water. Additionally, it is a useful reagent in organic synthesis and can be used as a catalyst in polymerization reactions.
The main limitation of 2-(3-hydroxy-4-iodophenyl)acetonitrile is that it is not very soluble in organic solvents, which can make it difficult to use in certain laboratory experiments. Additionally, it is not very reactive, which can limit its usefulness in certain types of reactions.

Future Directions

There are several potential future directions for the use of 2-(3-hydroxy-4-iodophenyl)acetonitrile in scientific research. One potential area of research is in the development of new fluorescent probes for the detection of proteins and other biological molecules. Additionally, 2-(3-hydroxy-4-iodophenyl)acetonitrile could be used in the development of new drugs and imaging agents for medical imaging. It could also be used in the synthesis of new polymers and other materials. Finally, it could be used in the development of new catalysts for chemical reactions.

Synthesis Methods

2-(3-hydroxy-4-iodophenyl)acetonitrile can be synthesized by the reaction of 4-iodophenol with sodium cyanide in the presence of a base such as potassium carbonate. The reaction is conducted in an aqueous medium at a temperature of about 80°C. The resulting product is a colorless solid that is soluble in water and has a melting point of about 140°C.

Scientific Research Applications

2-(3-hydroxy-4-iodophenyl)acetonitrile has a variety of applications in scientific research. It is used as a reagent in organic synthesis, particularly for the preparation of a variety of compounds in the laboratory. It is also used as a catalyst in polymerization reactions and as an intermediate in the production of pharmaceuticals. In addition, 2-(3-hydroxy-4-iodophenyl)acetonitrile is used as a fluorescent probe for the detection of proteins and other biological molecules. It has also been used in the synthesis of various drugs and in the production of imaging agents for medical imaging.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-hydroxy-4-iodophenyl)acetonitrile involves the conversion of 3-hydroxy-4-iodobenzaldehyde to the corresponding cyanohydrin, which is then dehydrated to form the desired product.", "Starting Materials": [ "3-hydroxy-4-iodobenzaldehyde", "Sodium cyanide", "Acetic acid", "Sodium sulfate", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 3-hydroxy-4-iodobenzaldehyde (1.0 g, 3.6 mmol) in methanol (20 mL) and add sodium cyanide (0.5 g, 7.2 mmol) and acetic acid (0.5 mL, 8.6 mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the cyanohydrin intermediate as a yellow solid (1.2 g, 90%).", "Step 5: Dissolve the cyanohydrin intermediate in methanol (10 mL) and add sodium hydroxide (0.2 g, 5.0 mmol).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with acetic acid and extract with ethyl acetate (3 x 20 mL).", "Step 8: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid (0.8 g, 80%)." ] }

CAS RN

2353805-31-7

Product Name

2-(3-hydroxy-4-iodophenyl)acetonitrile

Molecular Formula

C8H6INO

Molecular Weight

259

Purity

95

Origin of Product

United States

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